molecular formula C7H9NO B068657 2,5-Dimethylpyridin-3-ol CAS No. 175170-53-3

2,5-Dimethylpyridin-3-ol

Cat. No.: B068657
CAS No.: 175170-53-3
M. Wt: 123.15 g/mol
InChI Key: KSCYMGDQLXAXDW-UHFFFAOYSA-N
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Description

3-Hydroxy-2,5-dimethylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with hydroxyl and methyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,5-dimethylpyridine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyridine with hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the hydroxylation process. Another method involves the use of Grignard reagents, where 2,5-dimethylpyridine is treated with a suitable Grignard reagent followed by oxidation to introduce the hydroxyl group.

Industrial Production Methods

Industrial production of 3-Hydroxy-2,5-dimethylpyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,5-dimethylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-keto-2,5-dimethylpyridine, while reduction can produce 3-hydroxy-2,5-dimethylpyridine derivatives with different functional groups.

Scientific Research Applications

3-Hydroxy-2,5-dimethylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpyridine: Similar structure but with only one methyl group.

    2,5-Dimethylpyridine: Lacks the hydroxyl group.

    3,5-Dimethylpyridine: Different substitution pattern on the pyridine ring.

Uniqueness

3-Hydroxy-2,5-dimethylpyridine is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

2,5-dimethylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-7(9)6(2)8-4-5/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCYMGDQLXAXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437091
Record name 3-Hydroxy-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175170-53-3
Record name 3-Hydroxy-2,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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